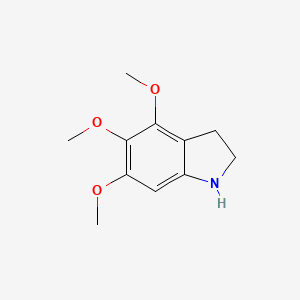
4,5,6-Trimethoxyindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trimethoxyindoline is a chemical compound belonging to the indoline family, characterized by the presence of three methoxy groups attached to the indoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethoxyindoline typically involves the methoxylation of indoline derivatives. One common method includes the reaction of indoline with methoxy reagents under controlled conditions. For instance, the Leimgruber–Batcho indole synthesis is a notable method for constructing indole derivatives, which can be further methoxylated to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trimethoxyindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds.
Scientific Research Applications
4,5,6-Trimethoxyindoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethoxyindoline involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in modulating its reactivity and binding affinity to biological targets. For instance, it may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4,5,6-Trimethoxyindoline-2,3-dione
- 3,4,5-Trimethoxyamphetamine
- 3,4,5-Trimethoxycinnamamide
Comparison: this compound is unique due to its specific substitution pattern on the indoline core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
412030-11-6 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4,5,6-trimethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15NO3/c1-13-9-6-8-7(4-5-12-8)10(14-2)11(9)15-3/h6,12H,4-5H2,1-3H3 |
InChI Key |
YDPQRCDAQLYQFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCNC2=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


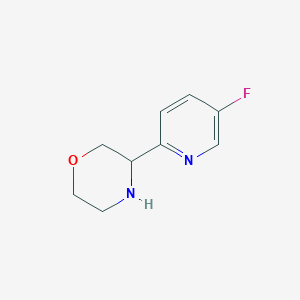
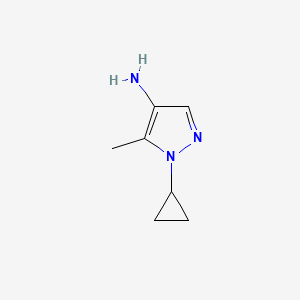
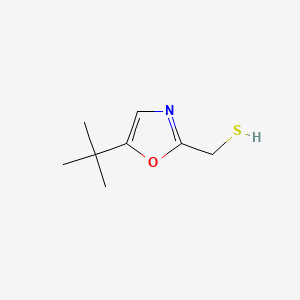
![2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13631080.png)
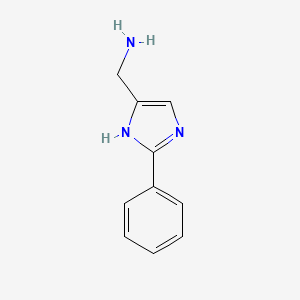
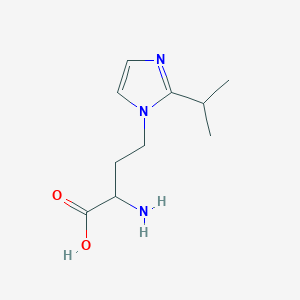
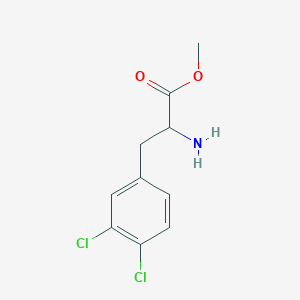
![tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13631115.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
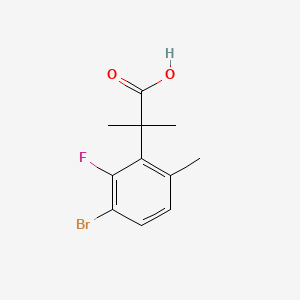
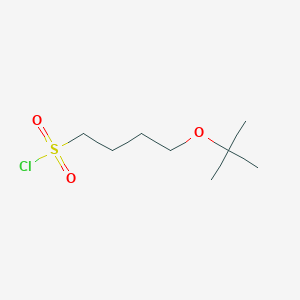
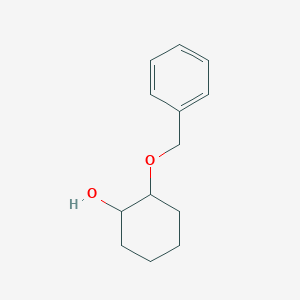
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
